molecular formula C11H20O B14463164 2-Norbornanemethanol, alpha,3,3-trimethyl- CAS No. 66062-78-0

2-Norbornanemethanol, alpha,3,3-trimethyl-

Cat. No.: B14463164
CAS No.: 66062-78-0
M. Wt: 168.28 g/mol
InChI Key: DLLWYTGUPJUVGW-UHFFFAOYSA-N
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Description

2-Norbornanemethanol, alpha,3,3-trimethyl- (CAS 66062-78-0) is a bicyclic monoterpenoid alcohol with the molecular formula C₁₁H₂₀O. Its structure consists of a norbornane skeleton (bicyclo[2.2.1]heptane) substituted with a hydroxymethyl group at the 2-position and three methyl groups at the alpha, 3, and 3 positions .

Key identifiers:

  • IUPAC Name: α,3,3-Trimethylbicyclo[2.2.1]heptane-2-methanol
  • Molecular Weight: 168.28 g/mol (calculated from C₁₁H₂₀O)
  • Synonym: α,3,3-Trimethyl-2-norbornanemethanol

Properties

CAS No.

66062-78-0

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

1-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)ethanol

InChI

InChI=1S/C11H20O/c1-7(12)10-8-4-5-9(6-8)11(10,2)3/h7-10,12H,4-6H2,1-3H3

InChI Key

DLLWYTGUPJUVGW-UHFFFAOYSA-N

Canonical SMILES

CC(C1C2CCC(C2)C1(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Norbornanemethanol, alpha,3,3-trimethyl- is typically synthesized from cyclopentadiene and ethyl ketone.

Industrial Production Methods: The industrial production of 2-Norbornanemethanol, alpha,3,3-trimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and catalysts to ensure efficient and high-yield production .

Chemical Reactions Analysis

Types of Reactions: 2-Norbornanemethanol, alpha,3,3-trimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Norbornanemethanol, alpha,3,3-trimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Norbornanemethanol, alpha,3,3-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and modulating their activity. This interaction can lead to various biological effects, depending on the target receptor and the pathway involved .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights structural similarities and differences among bicyclic compounds related to 2-norbornanemethanol, alpha,3,3-trimethyl-:

Compound Name Molecular Formula Functional Group(s) Key Features Applications/Notes References
2-Norbornanemethanol, alpha,3,3-trimethyl- C₁₁H₂₀O Alcohol (-CH₂OH) Norbornane core with three methyl groups Fragrance intermediate (e.g., CAMEKOL DH)
Fenchyl acetate C₁₂H₂₀O₂ Ester (-OAc) 1,3,3-Trimethylnorbornanyl acetate Fragrance/flavor agent (Sigma-Aldrich)
3-Methylene-2-norbornanone C₈H₁₀O Ketone (=O) Norbornane with ketone and methylene Organic synthesis intermediate
ROSAMUSK (acetate derivative) C₁₃H₂₂O₂ Ester (-OAc) Derived from cyclohexane-1-methanol Encapsulated fragrance component
2,2-Dimethyl-3-methylenenorbornane C₉H₁₄ Alkene (-CH₂) Norbornane with dimethyl and methylene Polymer or solvent research
Key Observations:

Functional Group Diversity: The target compound is an alcohol, whereas derivatives like fenchyl acetate and ROSAMUSK are esters, enhancing volatility and fragrance compatibility . 3-Methylene-2-norbornanone introduces a ketone group, altering reactivity (e.g., susceptibility to nucleophilic attack) .

Structural Modifications: Methyl group positioning significantly affects steric hindrance and solubility. For example, the alpha,3,3-trimethyl substitution in the target compound may limit hydrogen bonding compared to simpler norbornane alcohols . 2,2-Dimethyl-3-methylenenorbornane lacks polar functional groups, making it more hydrophobic .

Molecular Weight Trends :

  • Ester derivatives (e.g., fenchyl acetate, ROSAMUSK) have higher molecular weights (~196–210 g/mol) due to acetyl groups, impacting boiling points and diffusion rates in fragrances .

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